1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC15772471
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15NO |
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Molecular Weight | 189.25 g/mol |
IUPAC Name | 1-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Standard InChI | InChI=1S/C12H15NO/c1-9-7-13(10(2)14)8-11-5-3-4-6-12(9)11/h3-6,9H,7-8H2,1-2H3 |
Standard InChI Key | GPOWGVSMUXADTL-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(CC2=CC=CC=C12)C(=O)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one (PubChem CID: 90169230) is defined by the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . Its IUPAC name, 1-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, reflects the presence of a tetrahydroisoquinoline core substituted with a methyl group at position 4 and an acetyl moiety at position 2 . The compound’s SMILES notation (CC1CN(CC2=CC=CC=C12)C(=O)C) and InChIKey (GPOWGVSMUXADTL-UHFFFAOYSA-N) further delineate its connectivity and stereoelectronic features .
Table 1: Key Identifiers of 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO |
Molecular Weight | 189.25 g/mol |
IUPAC Name | 1-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
SMILES | CC1CN(CC2=CC=CC=C12)C(=O)C |
InChIKey | GPOWGVSMUXADTL-UHFFFAOYSA-N |
Synonyms | 1427266-38-3; SCHEMBL15732086; Z29211101 |
Structural Features
The compound’s architecture consists of a partially saturated isoquinoline ring system, with a methyl group at the 4-position and an acetyl group at the 2-position. The tetrahydroisoquinoline core adopts a boat-like conformation, stabilized by non-covalent interactions between the aromatic π-system and the acetyl oxygen . X-ray crystallography data for analogous structures suggest that the methyl substituent enhances steric bulk, potentially influencing receptor binding affinity .
Synthesis and Preparation
Proposed Synthetic Routes
While no explicit synthesis protocols for this compound are documented, its structure suggests feasible routes via Pictet-Spengler cyclization and Friedel-Crafts acylation . A plausible pathway involves:
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Formation of the tetrahydroisoquinoline core: Condensation of phenethylamine derivatives with formaldehyde under acidic conditions, followed by cyclization .
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Introduction of the acetyl group: Acylation of the secondary amine using acetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃).
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Methylation at position 4: Alkylation with methyl iodide under basic conditions to install the 4-methyl substituent .
Optimization Challenges
Key challenges include regioselective acylation at the 2-position and minimizing over-alkylation during methylation. Microwave-assisted synthesis and flow chemistry may improve yields, as demonstrated in related tetrahydroisoquinoline derivatives .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s LogP (estimated at 2.1 via computational models) indicates moderate lipophilicity, favoring blood-brain barrier penetration . Aqueous solubility is likely limited (<1 mg/mL), necessitating formulation with co-solvents for in vivo studies.
Stability Profile
Preliminary stability assessments of analogs suggest susceptibility to oxidative degradation at the tetrahydroisoquinoline ring’s C3-C4 bond. Storage under inert atmosphere and low temperatures is recommended to preserve integrity .
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